molecular formula C14H8Cl2O5S B031002 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid CAS No. 68592-12-1

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid

Cat. No.: B031002
CAS No.: 68592-12-1
M. Wt: 359.2 g/mol
InChI Key: PYSORILUZXWKON-UHFFFAOYSA-N
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Scientific Research Applications

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid has several scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of polymer-bound catalysts and other complex organic molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

While specific safety and hazard information for “2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid” is not available, compounds of similar structure can pose hazards such as skin corrosion or irritation, serious eye damage, and specific target organ toxicity .

Mechanism of Action

Target of Action

The primary target of 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid is the Na+/Cl- symporter in the cortical diluting segment of the ascending limb of the loop of Henle . This symporter plays a crucial role in the reabsorption of sodium and chloride ions in the kidneys.

Mode of Action

This compound acts as an inhibitor of the Na+/Cl- symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to their excretion in the urine. This results in a decrease in extracellular fluid and plasma volume, a process known as diuresis .

Result of Action

The primary result of the action of this compound is diuresis, or increased urine production . This can lead to a decrease in blood volume and blood pressure. At the cellular level, the inhibition of the Na+/Cl- symporter disrupts the ionic balance across the cell membranes in the kidneys.

Preparation Methods

The synthesis of 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid typically involves the following steps :

    Condensation Reaction: Ortho-phthalic anhydride reacts with chlorobenzene in the presence of anhydrous aluminum chloride to form 2-(4-chlorobenzoyl)benzoic acid.

    Nitration and Reduction: The resulting product undergoes nitration using a mixed acid, followed by reduction to yield 2-(3-amino-4-chlorobenzoyl)benzoic acid.

    Sulfonation: The final step involves sulfonation to introduce the chlorosulfonyl group, resulting in the formation of this compound.

Chemical Reactions Analysis

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid undergoes various chemical reactions, including :

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding benzoic acid derivatives.

Common reagents used in these reactions include sulfuric acid, nitric acid, and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of benzoic acid with various functional groups.

Comparison with Similar Compounds

2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid can be compared with similar compounds such as :

    4-Chloro-3-(chlorosulfonyl)benzoic acid: This compound shares the chlorosulfonyl group but lacks the additional benzoyl group, making it less complex.

    2-(4-Chlorobenzoyl)benzoic acid: This compound lacks the chlorosulfonyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

2-(4-chloro-3-chlorosulfonylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSORILUZXWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988270
Record name 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68592-12-1
Record name 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68592-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3-(chlorosulphonyl)benzoyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-chloro-3-(chlorosulphonyl)benzoyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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